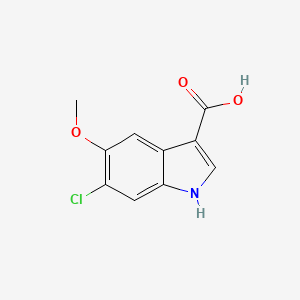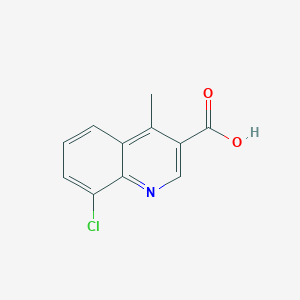
Acide 8-chloro-4-méthylquinoléine-3-carboxylique
Vue d'ensemble
Description
8-Chloro-4-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a class of compounds that have been found to possess diverse pharmacological properties .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Chloro-4-methylquinoline-3-carboxylic acid, often involves several steps such as Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions . The yield of the synthesized compound can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of 8-Chloro-4-methylquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The compound also contains a chlorine atom and a methyl group attached to the quinoline core, as well as a carboxylic acid group .Physical And Chemical Properties Analysis
8-Chloro-4-methylquinoline-3-carboxylic acid is a solid compound . Its molecular weight is 221.64 . Further physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.Applications De Recherche Scientifique
Découverte de médicaments et chimie médicinale
Acide 8-chloro-4-méthylquinoléine-3-carboxylique : est un échafaudage précieux dans la découverte de médicaments en raison de sa structure de base quinoléine, qui est répandue dans de nombreux composés pharmacologiquement actifs. Ses dérivés ont été explorés pour divers effets thérapeutiques, notamment des activités anticancéreuses, antioxydantes et anti-inflammatoires . Le noyau quinoléine est une caractéristique courante des médicaments approuvés par la FDA et est considéré comme une structure privilégiée en chimie médicinale.
Synthèse de molécules biologiquement actives
Le composé sert d'intermédiaire clé dans la synthèse de molécules biologiquement actives. Il peut subir diverses réactions chimiques pour produire des dérivés qui présentent un large éventail de réponses biologiques. Cela comprend la synthèse de composés ayant des propriétés antimicrobiennes, antituberculeuses et antiplasmodiales .
Applications de la chimie verte
Les chercheurs se concentrent de plus en plus sur des procédés chimiques plus écologiques et durables. L'this compound et ses analogues peuvent être synthétisés à l'aide de catalyseurs réutilisables écologiques et sûrs, ce qui représente un pas vers des pratiques de chimie plus respectueuses de l'environnement .
Orientations Futures
Quinoline derivatives, including 8-Chloro-4-methylquinoline-3-carboxylic acid, have potential for further investigation due to their diverse biological activities. Future research could focus on improving the synthesis methods, exploring new biological activities, and developing new drugs based on the quinoline scaffold .
Mécanisme D'action
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target of “8-Chloro-4-methylquinoline-3-carboxylic acid” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of quinoline derivatives can vary widely depending on their specific structure and the biological target they interact with. They may inhibit or activate their target, leading to a change in the biological function of the target .
Biochemical Pathways
The affected pathways would depend on the specific biological target of the compound. Quinoline derivatives can affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and the biochemical pathways affected. These effects could range from changes in enzyme activity to alterations in cell signaling or gene expression .
Analyse Biochimique
Biochemical Properties
8-Chloro-4-methylquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting their function and stability. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .
Cellular Effects
8-Chloro-4-methylquinoline-3-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. The compound also impacts cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-4-methylquinoline-3-carboxylic acid involves its binding to specific biomolecules. It inhibits the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-4-methylquinoline-3-carboxylic acid change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 8-Chloro-4-methylquinoline-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
8-Chloro-4-methylquinoline-3-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of 8-Chloro-4-methylquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in specific tissues, influencing its localization and activity. These interactions are crucial for its therapeutic efficacy and safety .
Subcellular Localization
8-Chloro-4-methylquinoline-3-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. These factors play a critical role in determining the compound’s biological effects .
Propriétés
IUPAC Name |
8-chloro-4-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-3-2-4-9(12)10(7)13-5-8(6)11(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQBUGARAURYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


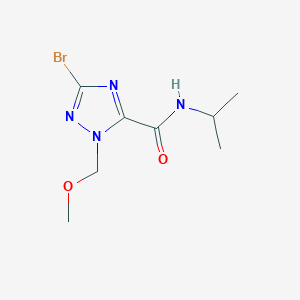
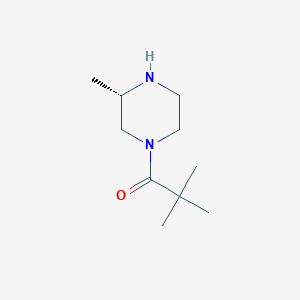
![2-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B1457546.png)
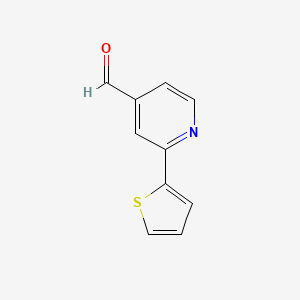
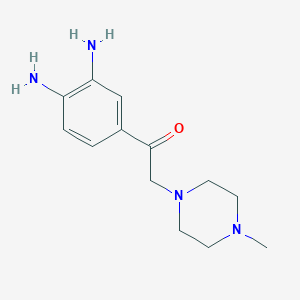

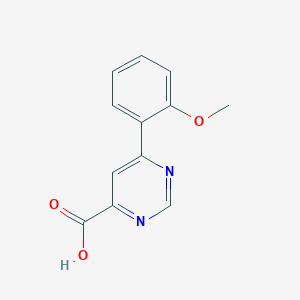



![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)
